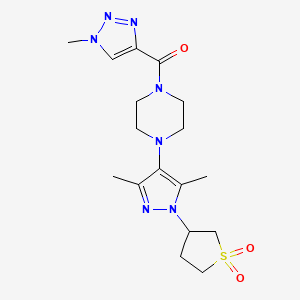
(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H25N7O3S and its molecular weight is 407.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Interaction Studies
Research conducted by Shim et al. (2002) delves into the molecular interactions of related compounds, focusing on the antagonist activity at the CB1 cannabinoid receptor. This study highlights the importance of conformational analysis and the development of pharmacophore models to understand how such compounds interact with receptors. The findings contribute to a deeper understanding of the steric and electrostatic demands for receptor binding, which is crucial for designing drugs with specific receptor affinities (Shim et al., 2002).
Synthesis and Structural Analysis
Efforts to synthesize novel derivatives and understand their structural properties are evident in the work by Hote and Lokhande (2014), who developed a series of pyrazole derivatives. Their research not only provides new synthetic pathways but also uses spectroscopic methods to confirm the structures of these novel compounds. Such studies are fundamental for expanding the chemical space of compounds with potential biological activities (Hote & Lokhande, 2014).
Pharmacological Activities
Exploring the pharmacological potential of similar compounds, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized and evaluated a series of pyrazole derivatives for their antimicrobial and anticancer activities. Their findings underscore the potential of these compounds as leads for the development of new therapeutic agents. The evaluation against various cancer cell lines and microbial strains provides initial insights into the broad-spectrum activity of these compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antimicrobial and Antifungal Agents
The synthesis and characterization of pyrazole and isoxazole derivatives by Sanjeeva, Reddy, and Venkata (2022) further contribute to the understanding of the compound's potential. Their research, focusing on antibacterial and antifungal activities, highlights the importance of structural modifications to enhance biological effectiveness. This work underlines the versatility of pyrazole derivatives in combating various microbial pathogens (Sanjeeva, Reddy, & Venkata, 2022).
作用機序
Target of action
The compound contains an indole nucleus , a 1,2,3-triazole moiety , and a piperazine ring. These structures are found in many bioactive compounds and can interact with a variety of biological targets. For example, indole derivatives have been found to bind with high affinity to multiple receptors , and the nitrogen atoms of the triazole moiety can actively contribute to binding to the active site of enzymes .
Biochemical pathways
The compound could potentially affect a variety of biochemical pathways due to the versatility of the indole and triazole structures . The specific pathways affected would depend on the compound’s targets and mode of action.
特性
IUPAC Name |
[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O3S/c1-12-16(13(2)24(19-12)14-4-9-28(26,27)11-14)22-5-7-23(8-6-22)17(25)15-10-21(3)20-18-15/h10,14H,4-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDJQKJHGQTIDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C4=CN(N=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
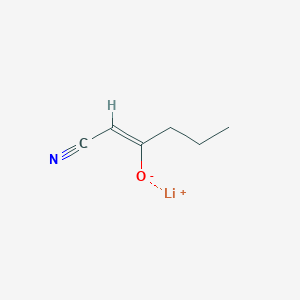



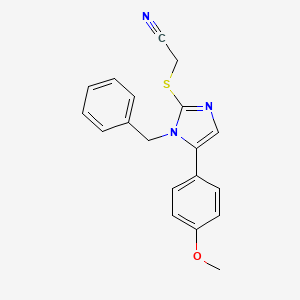
![8-(7-methoxy-1-benzofuran-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2944412.png)
![1-[2-(Aminomethyl)-1,4-oxazepan-4-yl]-2-(4-ethylphenyl)-2-methylpropan-1-one;hydrochloride](/img/structure/B2944413.png)
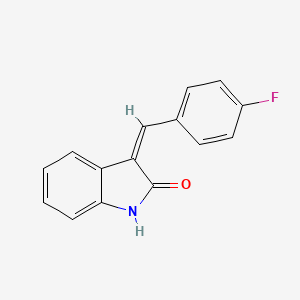
![2-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2944416.png)
![N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]prop-2-enamide](/img/structure/B2944420.png)

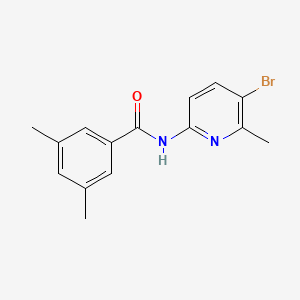
![2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2944425.png)

